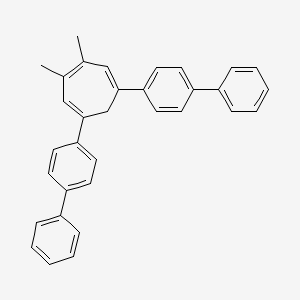![molecular formula C8H12N4O B12609458 Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol CAS No. 916075-05-3](/img/structure/B12609458.png)
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of aromatic aldehydes with hydrazine derivatives. One common method involves the condensation of 4-formylphenylhydrazine with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds have similar structures but differ in the substituents on the aromatic ring.
Aldehyde Hydrazones: These derivatives are formed from the reaction of aldehydes with hydrazine and have varying biological activities.
Ketone Hydrazones: These compounds are synthesized from ketones and hydrazine and are used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydrazone derivatives .
Properties
CAS No. |
916075-05-3 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
hydrazinyl-(4-methanehydrazonoylphenyl)methanol |
InChI |
InChI=1S/C8H12N4O/c9-11-5-6-1-3-7(4-2-6)8(13)12-10/h1-5,8,12-13H,9-10H2 |
InChI Key |
CVMJEGBERXUGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C(NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)


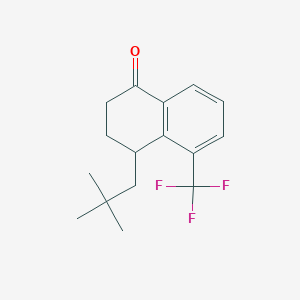
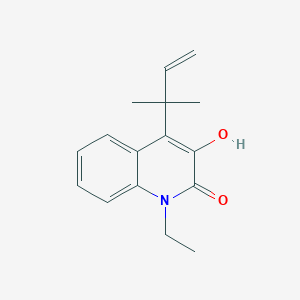
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
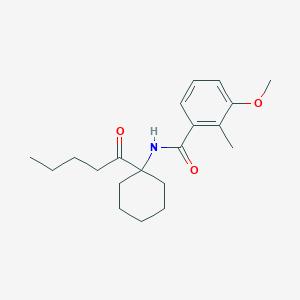
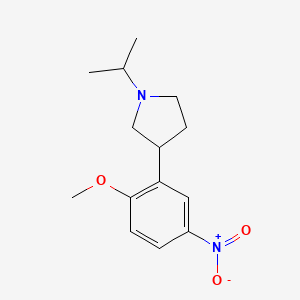
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
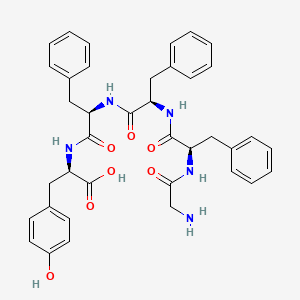
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
